

(4-Chlorophenyl)(piperazin-1-yl)methanone

structure elucidation and confirmation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Chlorophenyl)(piperazin-1-yl)methanone

Cat. No.: B1598735

[Get Quote](#)

An In-Depth Technical Guide to the Structural Elucidation and Confirmation of **(4-Chlorophenyl)(piperazin-1-yl)methanone**

Foreword: A Modern Approach to Structural Elucidation

In the landscape of drug discovery and development, the unequivocal structural confirmation of a chemical entity is the bedrock upon which all subsequent biological and toxicological data stand. This guide eschews a rigid, templated approach to present a holistic and logical workflow for the structural elucidation of **(4-Chlorophenyl)(piperazin-1-yl)methanone**. Our narrative is grounded in the principles of scientific integrity, emphasizing not just the procedural steps, but the causal reasoning behind each analytical choice. Every technique is deployed within a self-validating framework, ensuring that the final structural assignment is robust, reproducible, and beyond reproach. This document is intended for the discerning researcher and drug development professional who understands that true scientific rigor lies in the confluence of precise data and expert interpretation.

Introduction to (4-Chlorophenyl)(piperazin-1-yl)methanone

(4-Chlorophenyl)(piperazin-1-yl)methanone, with the chemical formula $C_{11}H_{13}ClN_2O$ and CAS Number 54042-47-6, is a molecule of significant interest within medicinal chemistry.[\[1\]](#)[\[2\]](#)

It incorporates two key pharmacophoric motifs: a 4-chlorophenyl group and a piperazine ring linked by a methanone (ketone) bridge. Piperazine and its derivatives are integral to a wide array of pharmaceuticals, exhibiting activities ranging from antihelmintic to antipsychotic.^[3] The presence of the chlorophenyl moiety can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Given its structural features, a definitive and comprehensive elucidation of its structure is paramount before its advancement in any research or development pipeline.

Molecular Structure:

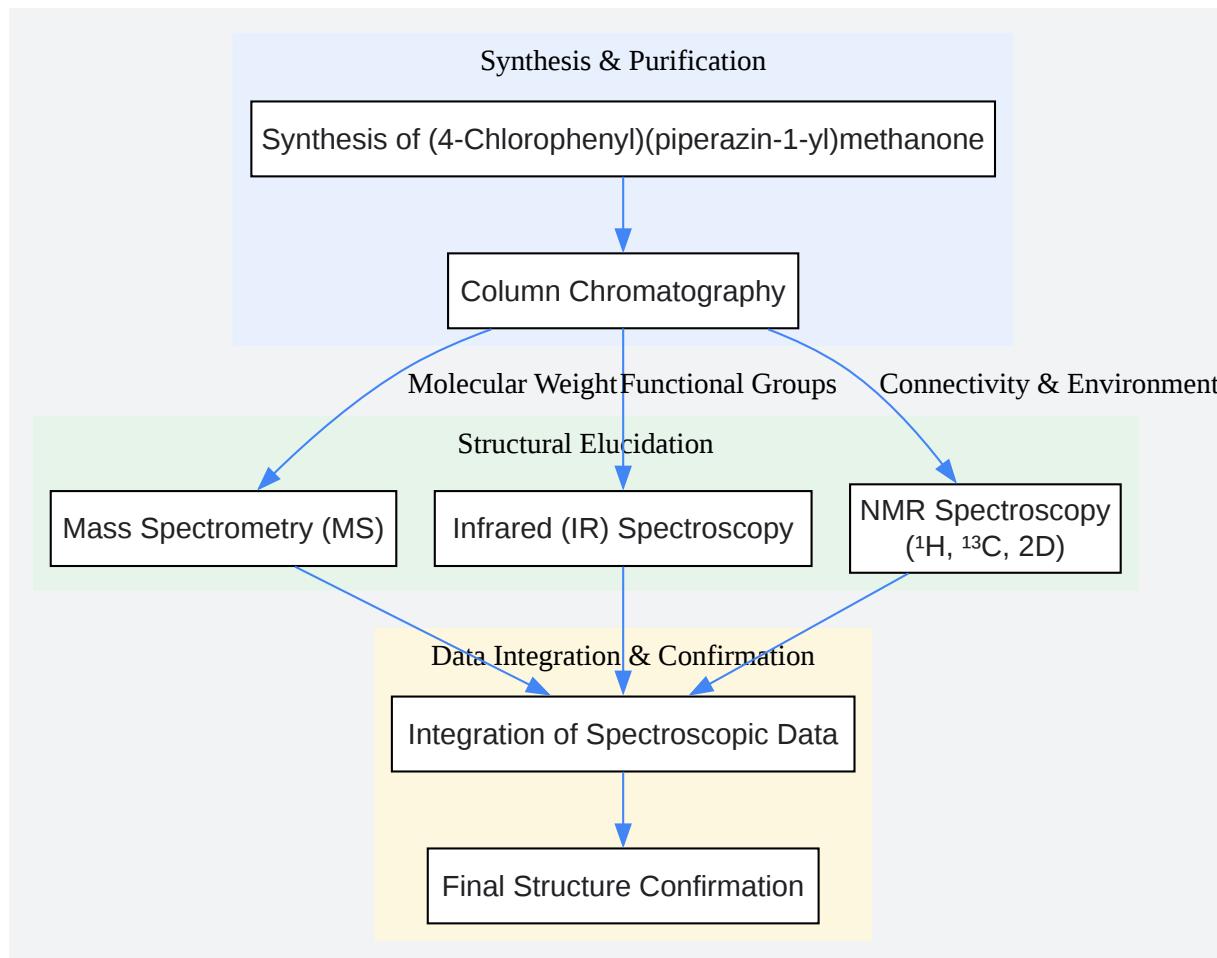
Caption: Chemical structure of **(4-Chlorophenyl)(piperazin-1-yl)methanone**.

Synthesis and Purification: Establishing a Clean Baseline

The elucidation of a structure begins with its synthesis. A well-characterized synthetic route provides insight into potential impurities, byproducts, and isomers that could complicate spectroscopic analysis. A common and efficient method for the synthesis of N-aryl piperazines is the acylation of piperazine with a corresponding benzoyl chloride.^[4]

Synthetic Protocol: Acylation of Piperazine

- Reactant Preparation: Dissolve piperazine (a multifold excess to minimize di-acylation) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a base (e.g., triethylamine) to act as an acid scavenger.
- Acylation: Cool the solution in an ice bath (0-5 °C). Add a solution of 4-chlorobenzoyl chloride in the same solvent dropwise to the piperazine solution with vigorous stirring.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-chlorobenzoyl chloride is consumed.
- Workup and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. The crude product is then purified by column


chromatography on silica gel to yield the pure **(4-Chlorophenyl)(piperazin-1-yl)methanone**.

[5]

This process is designed to produce a compound of high purity, which is a prerequisite for obtaining clean and interpretable analytical data.

The Analytical Workflow: A Multi-faceted Approach to Confirmation

A single analytical technique is rarely sufficient for the unambiguous confirmation of a novel structure. Our approach employs a synergistic combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. This workflow is designed to provide orthogonal pieces of evidence that, when combined, create an unassailable structural proof.

[Click to download full resolution via product page](#)

Caption: The integrated workflow for structural elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry provides the most direct evidence of a molecule's elemental composition and molecular weight. For **(4-Chlorophenyl)(piperazin-1-yl)methanone**, high-resolution mass spectrometry (HRMS) is the technique of choice.

Experimental Protocol: LC-MS with Electrospray Ionization (ESI)

- Sample Preparation: Prepare a dilute solution of the purified compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Utilize a liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with an ESI source.
- Ionization Mode: Given the presence of basic nitrogen atoms in the piperazine ring, positive ion mode (ESI+) is optimal for generating the protonated molecular ion $[M+H]^+.$ ^[6]
- Data Acquisition: Acquire data in full scan mode over a mass range of m/z 100-500 to detect the molecular ion. Subsequently, perform tandem MS (MS/MS) on the isolated molecular ion to induce fragmentation and gather structural information.

Predicted Data and Interpretation

The molecular formula $C_{11}H_{13}ClN_2O$ gives a monoisotopic mass of 224.0716 Da.

Ion	Calculated m/z	Observed m/z (Expected)	Interpretation
$[M+H]^+$	225.0795	~225.0795	Protonated molecular ion
$[M+3H]^+$	227.0765	~227.0765	Isotopic peak due to ^{37}Cl

The presence of a chlorine atom is confirmed by the characteristic isotopic pattern of the molecular ion, with a peak at $[M+H]^+$ and another at $[M+2H]^+$ in an approximate 3:1 ratio of intensity.

Fragmentation Analysis (MS/MS): The fragmentation pattern provides a roadmap of the molecule's structure. The amide bond and the piperazine ring are expected to be key fragmentation points.^{[7][8]}

- Key Fragment 1 (m/z ~139/141): This corresponds to the 4-chlorobenzoyl cation $[\text{ClC}_6\text{H}_4\text{CO}]^+$, arising from the cleavage of the amide bond. The 3:1 isotopic pattern for chlorine would be preserved.
- Key Fragment 2 (m/z ~86): This corresponds to the piperazinyl cation $[\text{C}_4\text{H}_8\text{N}_2]^+$, also from the cleavage of the amide bond.

The observation of these key fragments provides strong evidence for the presence of both the 4-chlorobenzoyl and piperazine moieties.

Infrared Spectroscopy: Identifying the Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.
- Data Acquisition: The spectrum is recorded over the range of 4000-400 cm^{-1} . A background spectrum of the clean ATR crystal is taken first and automatically subtracted.

Predicted Data and Interpretation

The IR spectrum will be dominated by absorptions corresponding to the key functional groups.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Expected Intensity
~3300	N-H Stretch	Secondary Amine (Piperazine)	Medium
3100-3000	C-H Stretch	Aromatic	Medium to Weak
2950-2800	C-H Stretch	Aliphatic (Piperazine)	Medium
~1630	C=O Stretch	Amide (Tertiary)	Strong
1600-1450	C=C Stretch	Aromatic Ring	Medium
~1280	C-N Stretch	Amide/Amine	Medium
~830	C-H Bend	p-disubstituted aromatic	Strong

The most diagnostic peak is the strong carbonyl (C=O) stretch of the tertiary amide around 1630 cm⁻¹.^[9] The presence of the N-H stretch confirms the secondary amine of the piperazine ring, and the combination of aromatic and aliphatic C-H stretches aligns with the overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the structure of a molecule, including the connectivity of atoms and their chemical environments. For **(4-Chlorophenyl)(piperazin-1-yl)methanone**, ¹H NMR, ¹³C NMR, and 2D NMR experiments are essential.

Experimental Protocol: High-Field NMR

- Sample Preparation: Dissolve ~5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

- Data Acquisition:

- ^1H NMR: Acquire a standard proton spectrum.
- ^{13}C NMR: Acquire a proton-decoupled carbon spectrum.
- 2D NMR (COSY, HSQC): If necessary, run a Correlation Spectroscopy (COSY) experiment to establish H-H couplings and a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate protons with their directly attached carbons.

Predicted ^1H NMR Data and Interpretation (400 MHz, CDCl_3)

Due to the restricted rotation around the C-N amide bond, the protons on the piperazine ring may appear as broad signals or even split into distinct sets of signals at room temperature.[\[10\]](#) [\[11\]](#)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.40	d	2H	H-2, H-6 (Aromatic)	Protons ortho to the electron-withdrawing carbonyl group are deshielded.
~7.35	d	2H	H-3, H-5 (Aromatic)	Protons ortho to the chlorine atom.
~3.80	br t	2H	Piperazine H (adjacent to C=O)	Deshielded by the adjacent carbonyl group.
~3.45	br t	2H	Piperazine H (adjacent to C=O)	May be distinct from the other pair due to hindered rotation.
~2.90	br t	4H	Piperazine H (adjacent to N-H)	Less deshielded, further from the carbonyl.
~1.90	br s	1H	N-H	Chemical shift is variable and depends on concentration and solvent.

The aromatic region is expected to show a classic AA'BB' system for the 1,4-disubstituted benzene ring. The piperazine protons will likely appear as broad triplets due to coupling with adjacent CH_2 groups and the conformational dynamics of the ring.

Predicted ^{13}C NMR Data and Interpretation (100 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment	Rationale
~170	C=O	Carbonyl carbon, highly deshielded.
~138	C-4 (Aromatic)	Carbon bearing the chlorine atom.
~135	C-1 (Aromatic)	Quaternary carbon attached to the carbonyl group.
~129	C-2, C-6 (Aromatic)	Aromatic CH carbons ortho to the carbonyl.
~128	C-3, C-5 (Aromatic)	Aromatic CH carbons ortho to the chlorine.
~48	Piperazine C (adjacent to C=O)	Deshielded by the carbonyl group.
~43	Piperazine C (adjacent to N-H)	Typical chemical shift for carbons in a piperazine ring.

The ^{13}C NMR spectrum will clearly show the carbonyl carbon at the downfield end (~170 ppm) and the four distinct carbon environments of the aromatic ring. The two different sets of methylene carbons in the piperazine ring should also be resolved.[\[12\]](#)[\[13\]](#)

Conclusion: A Self-Validating Structural Confirmation

The structural elucidation of **(4-Chlorophenyl)(piperazin-1-yl)methanone** is achieved through a logical, multi-technique workflow that adheres to the principles of Good Laboratory Practice. [\[14\]](#)[\[15\]](#) Each analytical method provides a unique and essential piece of the structural puzzle:

- Mass Spectrometry confirms the molecular weight (224.0716 Da) and elemental formula ($\text{C}_{11}\text{H}_{13}\text{ClN}_2\text{O}$) and reveals key structural fragments.

- Infrared Spectroscopy identifies the critical functional groups, notably the tertiary amide carbonyl and the secondary amine N-H.
- NMR Spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework, confirming the connectivity of the 4-chlorophenyl and piperazine moieties through the methanone bridge.

The congruence of data from these orthogonal techniques provides an unassailable confirmation of the structure. This rigorous, evidence-based approach ensures the scientific integrity of the data, providing a solid foundation for any subsequent research and development activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (4-CHLOROPHENYL)(PIPERAZIN-1-YL) METHANONE [infochems.co.kr]
- 2. (4-CHLOROPHENYL)(PIPERAZIN-1-YL) METHANONE (1 x 1 g) | Reagentia [reagentia.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. [1-(4-Chlorophenyl)cyclopropyl](piperazin-1-yl)methanone [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing)
DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. Analytical Method Validation under Good Laboratory Practices (GLPs) [eventura.us]
- 15. chromatographyonline.com [chromatographyonline.com]
- To cite this document: BenchChem. [(4-Chlorophenyl)(piperazin-1-yl)methanone structure elucidation and confirmation]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1598735#4-chlorophenyl-piperazin-1-yl-methanone-structure-elucidation-and-confirmation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com